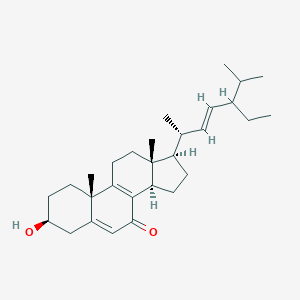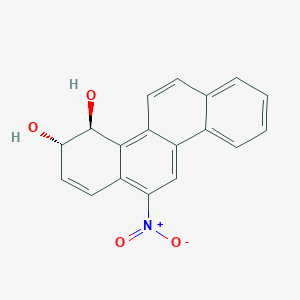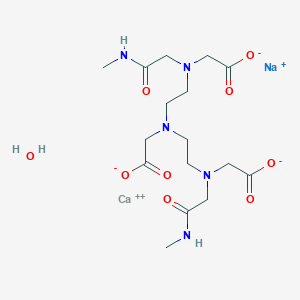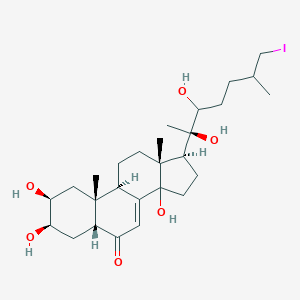
Neohalicholactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neohalicholactone is a natural product that is found in the Halichondria genus of marine sponges. It is a member of the family of halicholactones, which are known for their potent biological activities. This compound has been the subject of much scientific research due to its potential applications in the fields of medicine and drug discovery.
作用机制
The mechanism of action of neohalicholactone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of a protein called NF-kappaB, which is involved in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of neohalicholactone for laboratory experiments is its potent biological activity. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs to treat them. However, one limitation of this compound is its relatively complex structure, which can make it difficult to synthesize in large quantities. This can limit its availability for research purposes.
未来方向
There are many potential future directions for research on neohalicholactone. One area of interest is the development of new drugs based on the compound's structure and biological activity. Another area of interest is the study of its mechanism of action, which could help to identify new targets for drug development. Additionally, research could be focused on developing more efficient methods for synthesizing the compound, which would make it more widely available for laboratory experiments.
合成方法
Neohalicholactone can be synthesized in the laboratory through a multi-step process that involves the use of various chemical reagents. The process typically begins with the isolation of the natural product from the marine sponge, followed by purification and structural elucidation. Once the structure of the compound has been determined, synthetic routes can be developed to produce the compound in larger quantities.
科学研究应用
Neohalicholactone has been the subject of much scientific research due to its potential applications in the fields of medicine and drug discovery. It has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases.
属性
CAS 编号 |
124190-21-2 |
|---|---|
分子式 |
C4H2Br2MgS |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(2S,4Z)-2-[(2R)-2-[(1R,2E,4R,6E)-1,4-dihydroxynona-2,6-dienyl]cyclopropyl]-3,6,7,8-tetrahydro-2H-oxonin-9-one |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-15(21)12-13-18(22)16-14-17(16)19-10-7-4-5-8-11-20(23)24-19/h3-4,6-7,12-13,15-19,21-22H,2,5,8-11,14H2,1H3/b6-3+,7-4-,13-12+/t15-,16-,17?,18-,19+/m1/s1 |
InChI 键 |
BTDSTEQIFQUGOV-HQAQAYCDSA-N |
手性 SMILES |
CC/C=C/C[C@H](/C=C/[C@H]([C@@H]1CC1[C@@H]2C/C=C\CCCC(=O)O2)O)O |
SMILES |
CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |
规范 SMILES |
CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |
同义词 |
neohalicholactone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



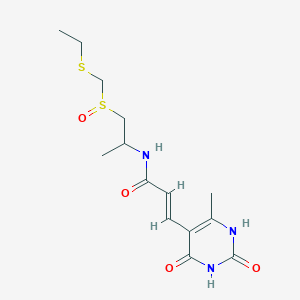
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

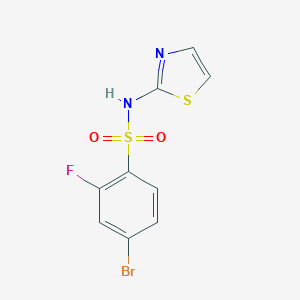
![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
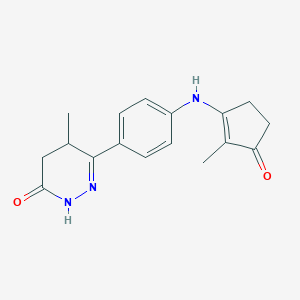
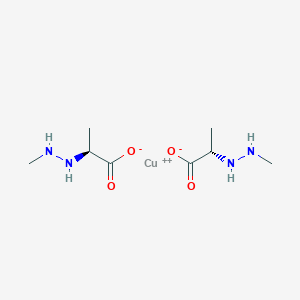
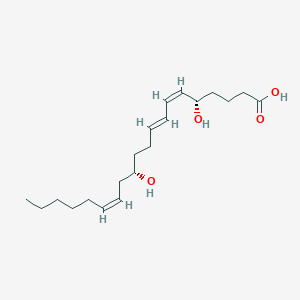

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
